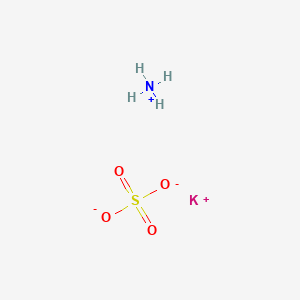

Potassium ammonium sulfate

説明

Potassium Ammonium Sulfate, also known as Mascagnite, is an inorganic salt with the chemical formula H6KNO4S . It appears as a white crystalline solid and is soluble in water . It is often used as a source of nitrogen in fertilizers .

Synthesis Analysis

Potassium Ammonium Sulfate can be synthesized by reacting commercial potassium chloride and commercial ammonium sulfate in a stirred tank reactor at moderately low temperature .Chemical Reactions Analysis

Potassium Ammonium Sulfate can participate in various chemical reactions. For instance, it can react with Potassium Hydroxide (KOH) to form Potassium Sulfate (K2SO4), Ammonia (NH3), and Water (H2O) . It can also react with Potassium Nitrate (KNO3) to form Potassium Sulfate (K2SO4) and Ammonium Nitrate (NH4NO3) .Physical And Chemical Properties Analysis

Potassium Ammonium Sulfate is a white crystalline solid that is highly soluble in water . It has a molecular weight of approximately 155.21 g/mol .科学的研究の応用

Ore Flotation and Metal Recovery

Potassium ammonium sulfate plays a significant role in ore flotation and metal recovery. Its use in these applications is crucial for promoting the development of the social economy. It offers several advantages and disadvantages in these processes, emphasizing its functionality and applications in various industrial productions (Liu Hu-ping, 2013).

Fertilizer Production

The compound is used in producing binary compound fertilizers like ammonium-potassium sulfate. Research has been conducted on the process and conditions for producing this fertilizer, focusing on the use of sulfuric acid, potassium chloride, and ammonia (H. Kun, 2002).

Potassium Sulfate Preparation

A study on the preparation of potassium sulfate from potassium chloride by electrodialytic ion substitution highlighted the effects of sulfate species, current density, and the molar ratio of ammonium sulfate to potassium chloride. Ammonium sulfate was identified as the optimum sulfate source due to low energy consumption and cheap raw materials (Xiaoyao Wang et al., 2017).

Gypsum Utilization

In a study focusing on the comprehensive utilization of gypsum, potassium ammonium chloride and calcium carbonate were produced using gypsum, ammonium hydrogen carbonate, and potassium chloride. This method demonstrated reasonable utilization of raw materials and significant economic efficiency (Lu Fang, 2000).

Environmental Remediation

Potassium ammonium sulfate has been applied in environmental remediation, specifically in the leaching process of residual ammonium from weathered crust elution-deposited rare earth ore tailings. The use of potassium chloride as a leaching agent has been found effective in this context, offering high leaching efficiency and rate (Jian Feng et al., 2021).

Solution Chemistry

Research has also been conducted on the concentration-dependent structure of mixed (NH4)2SO4 and K2SO4 aqueous solutions. This study, involving X-ray diffraction and Raman spectroscopy, provided insights into the microstructure of these mixed solutions, offering theoretical guidance for separation processes (Hanyu Zhu et al., 2021).

作用機序

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . This balance between potassium and sodium is maintained by ion pumps in the cell membrane .

将来の方向性

In order to increase the yield of Potassium Sulfate, a key component of Potassium Ammonium Sulfate, to a reasonable value, an evaporation stage located between the reactor and the crystallizer can be used . This process includes dissolution, reaction, evaporation, crystallization, centrifuging, drying, and cooling . By applying these operating conditions, a Potassium Sulfate yield of about 78% can be achieved .

特性

IUPAC Name |

azanium;potassium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEFRBSXBILZPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477782 | |

| Record name | Ammonium potassium sulfate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium ammonium sulfate | |

CAS RN |

23208-79-9 | |

| Record name | Ammonium potassium sulfate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

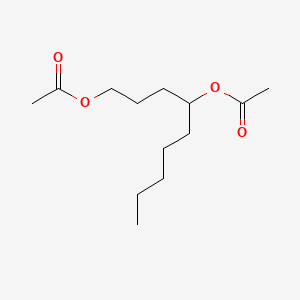

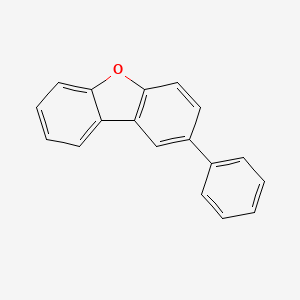

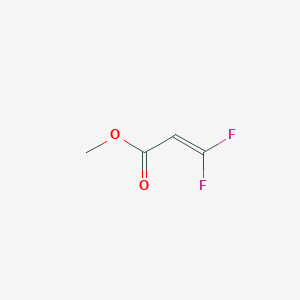

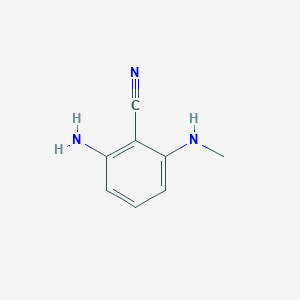

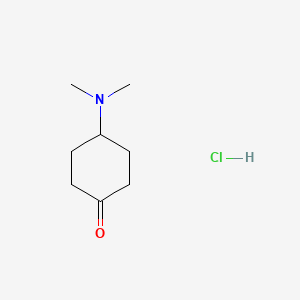

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-Aminophenyl)-2-thiazolyl]-2-pyridinamine](/img/structure/B1625489.png)

![6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide](/img/structure/B1625491.png)